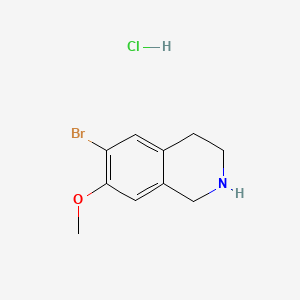
4-methyl-3-phenylhex-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-phenylhex-4-enoic acid (MPHA) is an organic compound that is widely used in scientific research. MPHA is a versatile compound used in various biochemical and physiological experiments, and is a valuable tool for scientists. It is an important building block for many organic compounds, and can be synthesized from a variety of starting materials.
科学研究应用
4-methyl-3-phenylhex-4-enoic acid is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and physiology. It is used in a range of experiments, including enzyme inhibition studies, drug metabolism studies, and studies of cell signaling pathways. 4-methyl-3-phenylhex-4-enoic acid is also used in drug discovery and development, as it is a valuable tool for identifying novel drug targets and potential therapeutic agents.
作用机制
The mechanism of action of 4-methyl-3-phenylhex-4-enoic acid is not well understood, but it is thought to interact with a variety of biological targets. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 4-methyl-3-phenylhex-4-enoic acid has also been shown to interact with a number of cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
4-methyl-3-phenylhex-4-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including COX-2, and to interact with a number of cell signaling pathways. It has also been shown to have anti-inflammatory and analgesic effects, and to modulate the activity of certain hormones.
实验室实验的优点和局限性
The main advantages of using 4-methyl-3-phenylhex-4-enoic acid in lab experiments are its versatility and availability. It is a widely available compound, and can be synthesized from a variety of starting materials. It is also a relatively stable compound, and is not easily degraded or altered by laboratory conditions. The main limitation of using 4-methyl-3-phenylhex-4-enoic acid in experiments is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
未来方向
The potential future directions for research on 4-methyl-3-phenylhex-4-enoic acid include further understanding of its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be done to identify novel drug targets and develop new therapeutic agents based on 4-methyl-3-phenylhex-4-enoic acid. Finally, further research could be done to improve the synthesis method of 4-methyl-3-phenylhex-4-enoic acid, and to develop methods for its efficient and cost-effective production.
合成方法
4-methyl-3-phenylhex-4-enoic acid can be synthesized from a variety of starting materials, including alkyl halides, aldehydes, and ketones. The most common method of synthesis involves the reaction of an alkyl halide with an aldehyde or ketone in the presence of a base, such as sodium hydroxide. This reaction produces an acid, which is then reacted with a base to form the desired product. Other methods of synthesis include the reaction of an alkyl halide with an aldehyde or ketone in the presence of an acid, or the reaction of an alkyl halide with an aldehyde or ketone in the presence of a catalyst.
属性
IUPAC Name |
(E)-4-methyl-3-phenylhex-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-10(2)12(9-13(14)15)11-7-5-4-6-8-11/h3-8,12H,9H2,1-2H3,(H,14,15)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALQBRRXOFCNIU-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate](/img/structure/B6609518.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)

![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)
![6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers](/img/structure/B6609573.png)

![rac-(1s,3s)-3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)
![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)
![tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate, cis](/img/structure/B6609609.png)